4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes an anthrylmethylidene group, a methoxyphenyl group, and a triazole-thiol moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the condensation of 9-anthraldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
Uniqueness
4-{[(E)-9-anthrylmethylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the anthrylmethylidene group enhances its ability to interact with aromatic systems, while the triazole-thiol moiety provides additional sites for chemical modification and biological interaction.
Properties
CAS No. |
478256-55-2 |
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Molecular Formula |
C24H18N4OS |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H18N4OS/c1-29-22-13-7-6-12-20(22)23-26-27-24(30)28(23)25-15-21-18-10-4-2-8-16(18)14-17-9-3-5-11-19(17)21/h2-15H,1H3,(H,27,30)/b25-15+ |
InChI Key |
GMGRBNKNWAMBAZ-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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